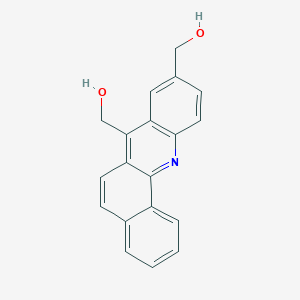![molecular formula C19H17NO2 B061656 [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone CAS No. 187964-71-2](/img/structure/B61656.png)
[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone, also known as DPF, is a synthetic organic compound that has been widely used in scientific research. DPF belongs to the family of furan derivatives and has a molecular formula of C20H19NO2. The compound has a yellowish color and is soluble in organic solvents such as chloroform, methanol, and ethanol.
Wirkmechanismus
The mechanism of action of [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone is not fully understood, but it is believed to involve the formation of a complex between the compound and the metal ion. The complex formation results in a change in the fluorescence properties of [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone, which can be used to detect the presence of the metal ion.
Biochemische Und Physiologische Effekte
[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone has been shown to have low toxicity in vitro and in vivo, making it a suitable candidate for use in scientific research. However, the compound has not been extensively studied for its biochemical and physiological effects, and further research is needed to fully understand its potential applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone is its high sensitivity and selectivity for metal ions, which makes it a valuable tool for the detection of these ions in biological and environmental samples. However, the compound has some limitations, including its relatively low solubility in water and its tendency to form aggregates in solution, which can affect its fluorescence properties.
Zukünftige Richtungen
There are several future directions for research on [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone, including the development of new synthesis methods to improve the yield and purity of the compound, the study of its potential as a photosensitizer in photodynamic therapy, and the investigation of its potential as a molecular switch in organic electronics. In addition, further research is needed to fully understand the biochemical and physiological effects of [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone and its potential applications in biomedical research.
Synthesemethoden
[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone can be synthesized through a multistep process that involves the reaction of 2-acetylphenol with phenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with dimethylformamide dimethyl acetal to form the final product, [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone. The synthesis of [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone has been well-documented in the scientific literature, and several modifications to the synthesis method have been proposed to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. The compound has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. In addition, [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone has been studied for its potential as a molecular switch in organic electronics and as a ligand in coordination chemistry.
Eigenschaften
CAS-Nummer |
187964-71-2 |
|---|---|
Produktname |
[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone |
Molekularformel |
C19H17NO2 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
[2-(dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone |
InChI |
InChI=1S/C19H17NO2/c1-20(2)19-16(18(21)15-11-7-4-8-12-15)13-17(22-19)14-9-5-3-6-10-14/h3-13H,1-2H3 |
InChI-Schlüssel |
WNNCRMAFOLQLBP-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=C(O1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CN(C)C1=C(C=C(O1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Synonyme |
Methanone, [2-(dimethylamino)-5-phenyl-3-furanyl]phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




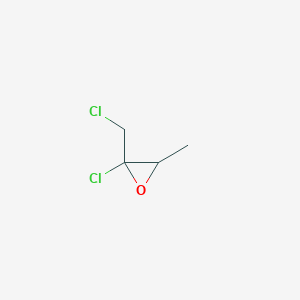
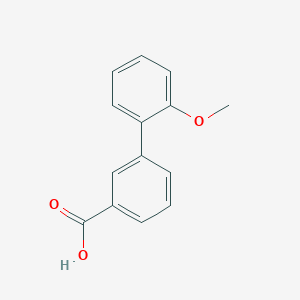
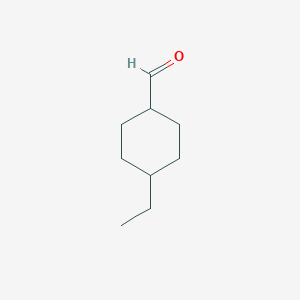
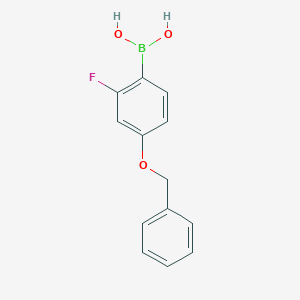
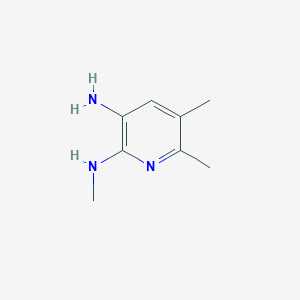
![2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B61591.png)
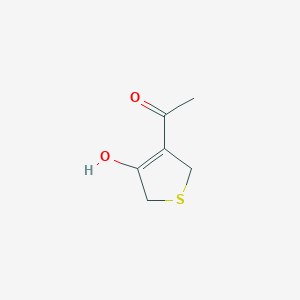
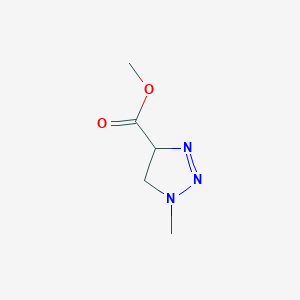
![2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B61596.png)

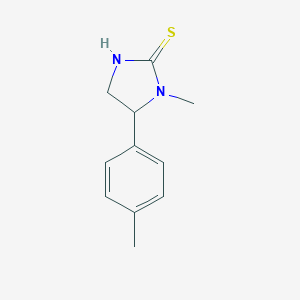
![4-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B61608.png)
